molecular formula C15H24O B12790941 Benzyl octyl ether CAS No. 54852-64-1

Benzyl octyl ether

Cat. No.: B12790941
CAS No.: 54852-64-1
M. Wt: 220.35 g/mol
InChI Key: NXZJVIKVJAKQOU-UHFFFAOYSA-N
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Description

Benzyl octyl ether is an organic compound belonging to the class of ethers. It is characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to an octyl group (C₈H₁₇-) through an oxygen atom. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl octyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, benzyl alcohol reacts with octyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl octyl ether undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form benzyl alcohol and octanol.

    Substitution: It can undergo nucleophilic substitution reactions where the ether bond is cleaved.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.

Major Products Formed:

Scientific Research Applications

Benzyl octyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl octyl ether involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the absorption of hydrophobic drugs .

Comparison with Similar Compounds

    Benzyl ethyl ether: Shorter alkyl chain, less hydrophobic.

    Benzyl butyl ether: Intermediate alkyl chain length, moderate hydrophobicity.

    Benzyl hexyl ether: Longer alkyl chain, higher hydrophobicity.

Uniqueness: Benzyl octyl ether stands out due to its optimal balance of hydrophobicity and stability, making it suitable for a wide range of applications. Its longer alkyl chain compared to benzyl ethyl ether and benzyl butyl ether provides enhanced membrane integration properties, while still maintaining a manageable molecular size .

Properties

CAS No.

54852-64-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

octoxymethylbenzene

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3

InChI Key

NXZJVIKVJAKQOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=CC=CC=C1

Origin of Product

United States

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